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Compound of Interest

Compound Name:
3-Benzyl-6-isopropyl-2,5-

piperazinedione

Cat. No.: B084435 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

and mass spectrometry (MS) data for the cyclic dipeptide 3-Benzyl-6-isopropyl-2,5-
piperazinedione. This compound, also known as cyclo(L-Val-L-Phe) in its stereospecific form,

is of interest in various research fields, including natural product chemistry and drug discovery.

The following sections detail its spectral characteristics, the experimental protocols for data

acquisition, and a generalized workflow for its spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
Precise ¹H and ¹³C NMR data for 3-Benzyl-6-isopropyl-2,5-piperazinedione is most

accurately represented by its well-characterized stereoisomer, cyclo(L-Phe-L-Val). The

chemical shifts are presented below.

Table 1: ¹H NMR Spectral Data for cyclo(L-Phe-L-Val) in CDCl₃
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.20 - 7.35 m - Phenyl-H

6.18 br s - NH

5.95 br s - NH

4.18 t 3.9 α-H (Phe)

3.80 t 3.4 α-H (Val)

3.25 dd 3.9, 13.9 β-H (Phe)

3.10 dd 3.9, 13.9 β-H (Phe)

2.25 m 6.8 β-H (Val)

1.05 d 6.8 γ-CH₃ (Val)

0.85 d 6.8 γ-CH₃ (Val)

Table 2: ¹³C NMR Spectral Data for cyclo(L-Phe-L-Val) in CDCl₃
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Chemical Shift (δ) ppm Carbon Type Assignment

166.5 C C=O (Val)

166.2 C C=O (Phe)

134.5 C Phenyl-C (ipso)

129.9 CH Phenyl-C (ortho)

128.8 CH Phenyl-C (meta)

127.5 CH Phenyl-C (para)

58.9 CH α-C (Val)

56.2 CH α-C (Phe)

40.8 CH₂ β-C (Phe)

31.4 CH β-C (Val)

18.9 CH₃ γ-C (Val)

18.1 CH₃ γ-C (Val)

Mass Spectrometry (MS) Data
The mass spectrum of 3-Benzyl-6-isopropyl-2,5-piperazinedione was obtained via electron

ionization (EI). The molecular ion and major fragmentation peaks are summarized below.

Table 3: Mass Spectrometry Data for 3-Benzyl-6-isopropyl-2,5-piperazinedione
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m/z Relative Intensity Proposed Fragment

246 Moderate [M]⁺ (Molecular Ion)

155 Moderate [M - C₇H₇]⁺

127 High [C₈H₉NO]⁺

91 High (Base Peak) [C₇H₇]⁺ (Tropylium ion)

70 Moderate [C₄H₈N]⁺

43 Moderate [C₃H₇]⁺

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:

A representative protocol for acquiring NMR spectra of 3-Benzyl-6-isopropyl-2,5-
piperazinedione is as follows:

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: Spectra are recorded on a Bruker Avance III HD 400 MHz spectrometer, or

an equivalent instrument, equipped with a 5 mm BBO probe.

¹H NMR Acquisition:

The spectrometer is tuned and matched to the ¹H frequency.

A standard single-pulse experiment is performed with a 30° pulse angle.

A spectral width of 16 ppm is used with a relaxation delay of 1.0 second.

A total of 16 scans are acquired and the resulting free induction decay (FID) is Fourier

transformed with a line broadening of 0.3 Hz.

¹³C NMR Acquisition:
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The spectrometer is tuned and matched to the ¹³C frequency.

A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program with a

30° pulse angle.

A spectral width of 240 ppm is used with a relaxation delay of 2.0 seconds.

Approximately 1024 scans are acquired, and the FID is Fourier transformed with a line

broadening of 1.0 Hz.

Data Processing: All spectra are processed using standard NMR software (e.g.,

MestReNova, TopSpin). Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H

NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Mass Spectrometry (MS):

A typical protocol for obtaining an electron ionization mass spectrum is outlined below:

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or

dichloromethane) is introduced into the mass spectrometer via a gas chromatograph (GC-

MS) or a direct insertion probe.

Instrumentation: A GC-MS system, such as an Agilent 7890B GC coupled to a 5977A MSD,

or a similar instrument, is used.

Ionization: Electron ionization (EI) is performed at a standard energy of 70 eV.

Mass Analysis: The mass analyzer (e.g., a quadrupole) is set to scan a mass-to-charge (m/z)

range of 40-500 amu.

Data Acquisition and Processing: The data system acquires and processes the signal to

generate a mass spectrum, displaying the relative abundance of ions as a function of their

m/z ratio.

Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a synthesized compound like 3-Benzyl-6-isopropyl-2,5-piperazinedione.
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Caption: Spectroscopic Analysis Workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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